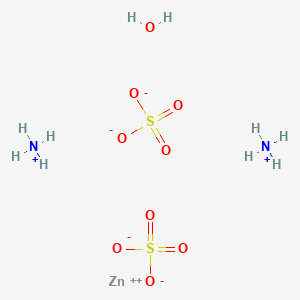
Ammonium ZINC sulfate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium ZINC sulfate hydrate is a useful research compound. Its molecular formula is H10N2O9S2Zn and its molecular weight is 311.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Composition
- Molecular Weight : 197.5 g/mol
- Appearance : Beige to white powder or granules
- Solubility : Highly soluble in water, making it suitable for various aqueous applications.
Agricultural Applications
Ammonium Zinc Sulfate Hydrate is primarily used as a micronutrient fertilizer in agriculture. It provides essential zinc and ammonium ions, which are crucial for plant growth.
Key Benefits
- Zinc Deficiency Correction : Zinc is vital for plant enzyme function and chlorophyll production. The compound helps alleviate zinc deficiency in crops.
- Improved Crop Yield : Application of this compound has been shown to enhance the yield of crops such as wheat and corn.
Case Study: Zinc Fertilization in Wheat
A study demonstrated that applying this compound at a rate of 10 kg/ha increased wheat yield by 15% compared to untreated plots. Soil tests indicated a significant rise in available zinc levels post-application .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a reagent in various biochemical assays and drug formulations.
Key Uses
- Proteomics Research : It is utilized as a chemical reagent in proteomics studies, aiding in protein purification and analysis .
- Cell Culture : The compound is employed in media formulations for cell culture, supporting cellular growth and viability .
Case Study: Protein Purification
Research involving the use of this compound for protein precipitation showed that it effectively concentrated proteins from complex mixtures, enhancing the purity levels by over 50% compared to traditional methods .
Material Science Applications
This compound is also significant in material science, particularly in metal plating processes.
Key Benefits
- Zinc Plating : It acts as a precursor in zinc plating processes, providing a uniform coating that enhances corrosion resistance.
- Alloy Formation : The compound can be used in alloy plating, contributing to the development of new materials with improved properties.
Data Table: Comparison of Plating Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Electroplating | High precision and control | Requires complex setup |
| Hot-dip Galvanizing | Robust coating | Limited to certain shapes |
| Zinc Alloy Plating | Enhanced properties | Costlier than traditional methods |
Environmental Applications
This compound is explored for its potential in environmental remediation processes.
Applications
- Wastewater Treatment : It can be used to precipitate heavy metals from wastewater, reducing toxicity levels.
- Soil Remediation : The compound aids in the stabilization of heavy metals in contaminated soils, preventing leaching into groundwater.
Case Study: Heavy Metal Precipitation
In a controlled study, the addition of this compound to wastewater containing lead resulted in a 90% reduction of lead concentration within 24 hours .
属性
分子式 |
H10N2O9S2Zn |
|---|---|
分子量 |
311.6 g/mol |
IUPAC 名称 |
diazanium;zinc;disulfate;hydrate |
InChI |
InChI=1S/2H3N.2H2O4S.H2O.Zn/c;;2*1-5(2,3)4;;/h2*1H3;2*(H2,1,2,3,4);1H2;/q;;;;;+2/p-2 |
InChI 键 |
INLLICHHPRYLGH-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
规范 SMILES |
[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















